(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)
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Overview
Description
VH 032 phenol - linker 1: is a functionalized von-Hippel-Lindau protein ligand (VHL) used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand with a terminal hydroxyl group, ready for conjugation to a target protein ligand . It is part of a range of functionalized tool molecules for PROTAC research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VH 032 phenol - linker 1 involves the functionalization of the von-Hippel-Lindau protein ligand. The compound is typically synthesized through a series of chemical reactions that incorporate an E3 ligase ligand with a terminal hydroxyl group . The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of VH 032 phenol - linker 1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: VH 032 phenol - linker 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The hydroxyl group in VH 032 phenol - linker 1 can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
VH 032 phenol - linker 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of VH 032 phenol - linker 1 involves its role as a VHL ligand in PROTACs. The compound binds to the von-Hippel-Lindau protein, which is part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation . The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is regulated by VHL .
Comparison with Similar Compounds
VH 032 phenol-alkylC4-amine: A functionalized VHL protein ligand with a short alkyl linker and terminal amine.
VH 032, amine: A derivative of the VHL ligand, commonly used as a precursor to PROTACs.
Uniqueness: VH 032 phenol - linker 1 is unique due to its specific functionalization with a terminal hydroxyl group, making it particularly suitable for conjugation to target protein ligands in PROTAC research . This functionalization allows for precise targeting and degradation of specific proteins, which is a key advantage over other similar compounds .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O5S.2ClH/c1-17-24(39-16-31-17)19-8-9-20(23(12-19)38-11-7-6-10-29)14-30-26(36)22-13-21(35)15-33(22)27(37)25(28(3,4)5)32-18(2)34;;/h8-9,12,16,21-22,25,35H,6-7,10-11,13-15,29H2,1-5H3,(H,30,36)(H,32,34);2*1H/t21-,22+,25-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWASNPVOMODPJ-OTCWRJAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl2N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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